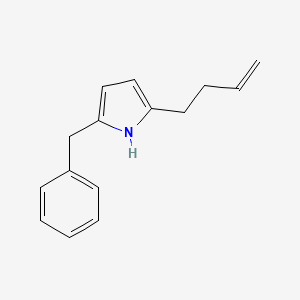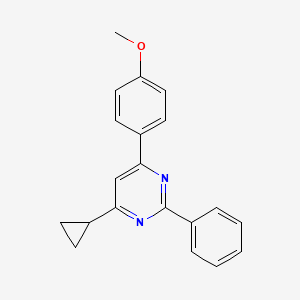
2-Phenyl-4-(4-methoxyphenyl)-5,6,7,8,9-pentahydro-cycloheptapyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Phenyl-4-(4-methoxyphenyl)-5,6,7,8,9-pentahydro-cycloheptapyrimidine (2P4MP56789PHCP) is a cyclic pyrimidine derivative that has been studied for its potential applications in scientific research. It is a heterocyclic compound containing a five-membered ring of nitrogen atoms and a six-membered ring of carbon atoms. 2P4MP56789PHCP has been studied for its potential applications in the fields of biochemistry and physiology, and has been shown to possess a wide range of biochemical and physiological effects.
Wirkmechanismus
2P4MP56789PHCP has been found to act as an agonist of the G-protein-coupled receptor GPR17, which is involved in the regulation of cell growth and differentiation. It is believed that 2P4MP56789PHCP binds to GPR17 and activates the receptor, resulting in the activation of downstream signaling pathways. This activation of downstream signaling pathways is believed to be responsible for the observed biochemical and physiological effects of 2P4MP56789PHCP.
Biochemical and Physiological Effects
2P4MP56789PHCP has been found to possess a wide range of biochemical and physiological effects. It has been found to have an inhibitory effect on the growth of various cancer cell lines, as well as having an inhibitory effect on the growth of various other cell types. It has also been found to have an effect on the regulation of gene expression, as well as having an effect on the regulation of cell growth and differentiation.
Vorteile Und Einschränkungen Für Laborexperimente
2P4MP56789PHCP has a number of advantages and limitations for use in laboratory experiments. The main advantage of using 2P4MP56789PHCP in laboratory experiments is its ability to act as an agonist of GPR17, which can be used to study the effects of various compounds on cell physiology. However, 2P4MP56789PHCP also has some limitations, such as its lack of specificity for GPR17 and its inability to penetrate cell membranes.
Zukünftige Richtungen
There are a number of potential future directions for research involving 2P4MP56789PHCP. These include further investigation into its effects on gene expression and cell growth and differentiation, as well as exploring its potential applications in cancer therapy. Additionally, further research could be conducted into the mechanism of action of 2P4MP56789PHCP and its potential interactions with other G-protein-coupled receptors. Finally, further research could be conducted into the potential therapeutic applications of 2P4MP56789PHCP, such as its potential use as an anti-cancer agent.
Synthesemethoden
2P4MP56789PHCP can be synthesized via a condensation reaction between 4-methoxyphenylacetic acid and phenylhydrazine. This reaction is catalyzed by an acid such as hydrochloric acid. The resulting product is a cyclic pyrimidine derivative which is then purified by precipitation and recrystallization.
Wissenschaftliche Forschungsanwendungen
2P4MP56789PHCP has been studied for its potential applications in scientific research. It has been found to possess a wide range of biochemical and physiological effects, and has been used in various studies to investigate the effects of various compounds on cell physiology. For example, 2P4MP56789PHCP has been used to study the effects of compounds on the regulation of gene expression, as well as the effects of compounds on the regulation of cell growth and differentiation.
Eigenschaften
IUPAC Name |
4-(4-methoxyphenyl)-2-phenyl-6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O/c1-25-18-14-12-16(13-15-18)21-19-10-6-3-7-11-20(19)23-22(24-21)17-8-4-2-5-9-17/h2,4-5,8-9,12-15H,3,6-7,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHTHMKPQKZCEEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=NC3=C2CCCCC3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenyl-4-(4-methoxyphenyl)-5,6,7,8,9-pentahydro-cycloheptapyrimidine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Ethyl-4,5,6,7,8,9,10,11,12,13-decahydro-1H-cyclododeca[b]pyrrole](/img/structure/B6303290.png)










